molecular formula C17H20N4O B5629021 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one

1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one

Cat. No. B5629021
M. Wt: 296.37 g/mol
InChI Key: SPCNNLCMHNGYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one exerts its effects by binding to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Upon binding, 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one induces a conformational change in the receptor, which leads to the opening of the ion channel and the influx of calcium ions into the cell. This, in turn, triggers the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been shown to have a range of biochemical and physiological effects, including the enhancement of cognitive function and memory, the modulation of synaptic plasticity, and the regulation of neuronal excitability. 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has also been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one is its high potency and selectivity for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one, including the development of more stable and selective analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one on synaptic plasticity and neuronal excitability.

Synthesis Methods

1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylhydrazine with 2-chloro-4-methylpyrimidine, followed by the reaction of the resulting intermediate with piperazine and acetic anhydride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has also been shown to enhance the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-8-13(2)10-15(9-12)21-7-6-20(11-16(21)22)17-18-5-4-14(3)19-17/h4-5,8-10H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCNNLCMHNGYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-4-(4-methylpyrimidin-2-YL)piperazin-2-one

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